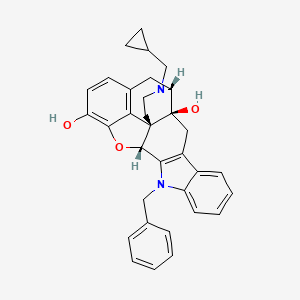

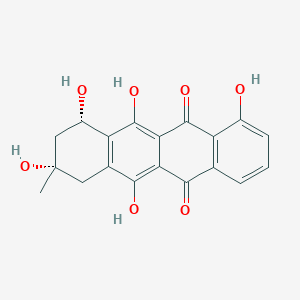

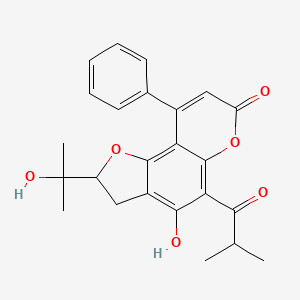

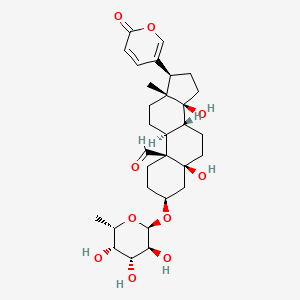

![molecular formula C10H16O B1251607 [(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol CAS No. 57717-97-2](/img/structure/B1251607.png)

[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol

描述

(R)-p-Mentha-1, 8-dien-7-ol, also known as (R)-perillyl alcohol or dihydrocuminyl alcohol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (R)-p-Mentha-1, 8-dien-7-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (R)-p-mentha-1, 8-dien-7-ol is primarily located in the cytoplasm. Outside of the human body, (R)-p-mentha-1, 8-dien-7-ol can be found in herbs and spices. This makes (R)-p-mentha-1, 8-dien-7-ol a potential biomarker for the consumption of this food product.

(R)-(+)-perillyl alcohol is a perillyl alcohol in which the chiral centre has R configuration. It has a role as a plant metabolite. It is an enantiomer of a (S)-(-)-perillyl alcohol.

属性

IUPAC Name |

[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTYTMIUWGWIMO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315388 | |

| Record name | (+)-Perillyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

119.00 to 121.00 °C. @ 11.00 mm Hg | |

| Record name | (R)-p-Mentha-1,8-dien-7-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57717-97-2 | |

| Record name | (+)-Perillyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57717-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Perillyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-p-Mentha-1,8-dien-7-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (+)-perillyl alcohol’s impact on the endoplasmic reticulum contribute to its anticancer activity?

A1: (+)-Perillyl alcohol triggers ER stress in cancer cells, leading to the accumulation of unfolded or misfolded proteins within the ER. [] This activates a series of signaling pathways collectively known as the unfolded protein response (UPR). While the UPR initially aims to restore ER homeostasis, prolonged or severe ER stress can tip the balance towards cell death. (+)-Perillyl alcohol appears to exploit this vulnerability in cancer cells, pushing them towards apoptosis. []

Q2: What is the chemical structure and molecular formula of (+)-perillyl alcohol?

A2: (+)-Perillyl alcohol is a monocyclic monoterpene with the following structural characteristics:* Molecular Formula: C10H16O* ** IUPAC Name: [(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol* Structure:** It features a six-membered cyclohexene ring with a hydroxyl group (-OH) attached to one of the carbons and an isopropenyl group (-C(CH3)=CH2) attached to another carbon in the ring.

Q3: Does (+)-perillyl alcohol exhibit any catalytic activity, and if so, in what contexts?

A3: While (+)-perillyl alcohol itself is not typically used as a catalyst, it serves as a valuable starting material for synthesizing other compounds, some of which might possess catalytic properties. For instance, it can be used to synthesize p-cymene, a compound with applications in green solvents, heat transfer media, and as a ligand for catalysts. []

Q4: What formulation strategies have been explored to improve the delivery and bioavailability of (+)-perillyl alcohol?

A4: Researchers have investigated various formulation approaches to enhance the delivery and bioavailability of (+)-perillyl alcohol, overcoming limitations associated with its oral administration, such as poor water solubility and extensive first-pass metabolism: * Nanoemulsions: Nanoemulsions of (+)-perillyl alcohol have shown potential for improving its solubility, stability, and potentially its bioavailability. [] * Drug Conjugation: Covalent linkage of (+)-perillyl alcohol to other therapeutic agents, such as temozolomide (TMZ), has been explored to create novel conjugates with enhanced anticancer activity and potentially improved BBB penetration. [, ]

Intranasal Delivery:* This method bypasses the blood-brain barrier, allowing (+)-perillyl alcohol to reach the brain directly, particularly beneficial for treating brain tumors. [, , , ]

Q5: How is (+)-perillyl alcohol metabolized in the body, and what are its major metabolites?

A5: (+)-Perillyl alcohol undergoes extensive metabolism, primarily in the liver, with perillic acid identified as one of its major metabolites. [] The specific enzymes involved in its metabolism and the potential biological activity of its metabolites require further investigation. Understanding the metabolic fate of (+)-perillyl alcohol is essential for optimizing its therapeutic application.

Q6: What evidence supports the anticancer activity of (+)-perillyl alcohol in preclinical models?

A6: Numerous preclinical studies using cell-based assays and animal models have demonstrated the anticancer potential of (+)-perillyl alcohol against various cancer types. These studies show that (+)-perillyl alcohol can:* Inhibit the growth of cancer cells in vitro: Studies using human cancer cell lines, including breast cancer, melanoma, and pancreatic cancer, have shown that (+)-perillyl alcohol can inhibit their proliferation and induce apoptosis. [, , , ]* Suppress tumor growth in vivo: Animal studies, particularly those using rodent models, have provided evidence that (+)-perillyl alcohol can suppress the growth of various tumors, including mammary tumors, pancreatic tumors, and gliomas. [, , , , , , ]

Q7: Have clinical trials been conducted to evaluate the therapeutic potential of (+)-perillyl alcohol in cancer patients?

A7: Yes, several clinical trials have investigated (+)-perillyl alcohol as a potential anticancer agent. * Oral Administration: Early clinical trials using oral administration of (+)-perillyl alcohol faced challenges related to gastrointestinal side effects and limited efficacy, likely due to its poor bioavailability and extensive first-pass metabolism. [, ]* Intranasal Administration: More recent clinical trials have focused on intranasal delivery of (+)-perillyl alcohol for treating recurrent glioblastoma. These trials showed promising results, with patients experiencing extended survival, reduced tumor growth, and decreased peritumoral edema, highlighting the potential of this delivery route. [, , , ]

Q8: What mechanisms of resistance to (+)-perillyl alcohol have been identified?

A8: While the exact mechanisms of resistance are not fully understood, studies have identified potential factors that might contribute to reduced sensitivity to (+)-perillyl alcohol in cancer cells. These include: * Alterations in Drug Metabolism: Changes in the expression or activity of enzymes involved in (+)-perillyl alcohol metabolism could affect its intracellular concentration and reduce its effectiveness. []* Upregulation of Survival Pathways: Cancer cells might upregulate pro-survival signaling pathways, such as those mediated by mTOR or Ras, counteracting the pro-apoptotic effects of (+)-perillyl alcohol. []

Q9: What analytical techniques are commonly used to quantify (+)-perillyl alcohol in biological samples?

A9: Several analytical techniques are employed to quantify (+)-perillyl alcohol in biological samples:* Gas Chromatography (GC): GC coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is widely used to separate, identify, and quantify (+)-perillyl alcohol. [, ] * High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or MS detection, provide alternative approaches for the analysis of (+)-perillyl alcohol, particularly in complex biological matrices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

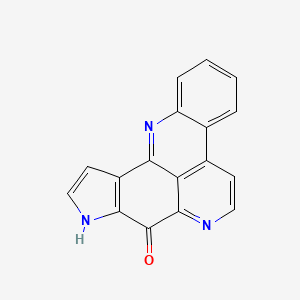

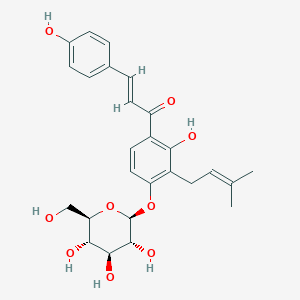

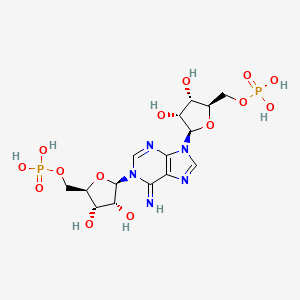

![(1R,3aS,3bS,4S,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B1251533.png)